Propyne

Catalog No.
S590028
CAS No.
74-99-7
M.F
C3H4
CH3-C=CH
CH3CCH
C3H4
M. Wt
40.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyne

CAS Number

74-99-7

Product Name

Propyne

IUPAC Name

prop-1-yne

Molecular Formula

C3H4
CH3-C=CH
CH3CCH
C3H4

Molecular Weight

40.06 g/mol

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3

InChI Key

MWWATHDPGQKSAR-UHFFFAOYSA-N

SMILES

CC#C

Solubility

Insoluble (NIOSH, 2016)
0.09 M
In water, 3,640 mg/L at 25 °C
Very sol in alcohol; sol in chloroform, benzene
Solubility in water, g/100ml: 0.36
Insoluble

Synonyms

methylacetylene, propyne

Canonical SMILES

CC#C

Organic Synthesis:

  • Versatile Building Block

    Propyne serves as a convenient three-carbon building block for various organic syntheses. Its terminal alkyne functionality readily reacts with various reagents, allowing for the creation of complex molecules. Deprotonation with n-butyllithium generates propynyllithium, a nucleophilic reagent that adds to carbonyl groups, leading to the formation of alcohols and esters. Additionally, propyne can be used in the synthesis of more complex molecules like phenylacetylenes and polycyclic aromatic hydrocarbons under various reaction conditions [, ].

  • Selective Hydrogenation

    Propyne can be selectively converted to propene, an essential industrial feedstock, through catalytic hydrogenation using a platinum/alumina oxide (Pt/Al2O3) catalyst. This reaction offers a cleaner alternative to traditional cracking methods, potentially reducing environmental impact.

Material Science:

  • Construction of Advanced Materials: Recent research explores utilizing propyne in the construction of novel materials with specific functionalities. For instance, palladium-catalyzed cross-coupling reactions involving propyne allow for the synthesis of chiral 1,5-enynes, which hold promise in the development of new materials with targeted properties.

Combustion Studies:

  • Fuel for Controlled Combustion Experiments: Propyne's well-defined chemical structure and combustion behavior make it a valuable fuel source for studying combustion processes in controlled laboratory settings. It allows researchers to investigate specific aspects of combustion, such as reaction kinetics and flame propagation, with high accuracy due to its well-characterized properties [].

Origin and Significance:

Propyne is a minor byproduct of the cracking process used to produce propene, a crucial feedstock in the chemical industry []. However, its significance lies in its use as a three-carbon building block for organic synthesis []. Propyne's simple structure and reactive triple bond make it a versatile starting material for various organic molecules.


Molecular Structure Analysis

Key Features:

Propyne features a linear carbon chain with a triple bond between the first and second carbon atoms (C≡C). This triple bond consists of one sigma and two pi bonds, making it highly reactive due to the availability of electrons for bonding. Each terminal carbon atom has a single hydrogen atom attached, resulting in the overall formula CH₃C≡CH [].

Notable Aspects:

The linear structure and the presence of the triple bond contribute to propyne's polarity. The electronegativity difference between carbon and hydrogen creates a slight positive charge on the hydrogens and a negative charge density near the triple bond. This polarity influences its reactivity and interactions with other molecules [].


Chemical Reactions Analysis

Synthesis:

Propyne is a byproduct of propane cracking, as mentioned earlier. The reaction can be represented by the following simplified equation:

C₃H₈ → CH₂=CHCH₃ + CH₃C≡CH + H₂ (Propane → Propene + Propyne + Hydrogen) []

Other Relevant Reactions:

One crucial reaction involving propyne is its deprotonation with n-butyllithium (n-BuLi) to form propynyllithium (CH₃C≡CLi). This strong nucleophilic species readily adds to carbonyl groups (C=O), forming alcohols and esters []. Here's an example:

CH₃C≡CH + n-BuLi → CH₃C≡CLiCH₃C≡CLi + R-C=O → CH₃C≡C-CH(OH)R (R represents an organic group) []

Propyne can also undergo hydrogenation reactions with appropriate catalysts to form propene (CH₂=CHCH₃) [].


Physical And Chemical Properties Analysis

  • Melting Point: -102.7 °C []
  • Boiling Point: -23.2 °C []
  • Solubility in Water: Low (0.36 g/100 mL at 20 °C) []
  • Density: 0.70 g/cm³ (liquid) []
  • Stability: Flammable gas. Highly reactive due to the presence of the triple bond [].

Mechanism of Action (Not Applicable)

Propyne does not have a specific biological function and is not directly involved in biological systems. Its significance lies in its use as a starting material for organic synthesis.

Propyne is an extremely flammable gas and forms explosive mixtures with air. It is also an irritant to the respiratory system []. The following safety precautions are crucial when handling propyne:

  • No open flames, sparks, or smoking in the vicinity [].
  • Proper ventilation is essential to prevent accumulation of the gas [].
  • Use explosion-proof equipment for handling propyne [].
  • Wear appropriate personal protective equipment such as gloves, safety glasses, and respirators [].

Data:

  • Explosive limits: 2.4-11.7% in air by volume [].

Physical Description

1-propyne appears as a colorless liquefied gas with a sweet odor. mp: -104°C, bp: -23.1°C. Insoluble in water, soluble in ethanol, chloroform and benzene. Moderately toxic by inhalation. Used as a specialty fuel. Denser than air. Vapors may ignite at distant sources of ignition and flash back.
GasVapor; Liquid
COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a sweet odor.
Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

XLogP3

0.9

Boiling Point

-10 °F at 760 mm Hg (NIOSH, 2016)
-23.2 °C
-10°F

Flash Point

Flammable gas
NA (Gas)

Vapor Density

1.4 (AIR= 1)
Relative vapor density (air = 1): 1.4
1.41

Density

0.607 at 25 °C/4 °C
Relative density (water = 1): 0.70
1.41(relative gas density)

LogP

0.94 (LogP)
log Kow = 0.94

Odor

Sweet odo

Melting Point

-153 °F (NIOSH, 2016)
-102.7 °C
-153°F

UNII

086L40ET1B

GHS Hazard Statements

Aggregated GHS information provided by 212 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (98.11%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H335 (23.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.2 atm (NIOSH, 2016)
4.31e+03 mmHg
4.31X10+3 mm Hg at 25 deg
Vapor pressure, kPa at 20 °C: 521
5.2 atm

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Irritant

Other CAS

74-99-7
6842-15-5

Wikipedia

Propyne

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Thermal or catalytic pyrolysis of propene
Propyne and propadiene can be recovered from cracked gas by solvent extraction.
In ethylene plants ... removed by selective hydrogenation of the C3 stream after it has been separated from heavier hydrocarbons.

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
1-Propyne: ACTIVE

Analytic Laboratory Methods

MATRIX: AIR; PROCEDURE: COLLECTION IN GAS SAMPLING BAG, GC WITH FLAME IONIZATION.
METHODS FOR SAMPLING & ANALYSIS OF TOXIC SUBSTANCES INCLUDING 1-PROPYNE IN WORKPLACE.
Method: NIOSH S84; Procedure: gas chromatography with flame ionization detection; Analyte: 1-propyne; Matrix: air; Detection Limit: 10 ng.

Storage Conditions

Fireproof. Cool.

Dates

Modify: 2023-08-15

Polycomb Gene Silencing Mechanisms: PRC2 Chromatin Targeting, H3K27me3 'Readout', and Phase Separation-Based Compaction

Yiran Guo, Shuai Zhao, Gang Greg Wang
PMID: 33494958   DOI: 10.1016/j.tig.2020.12.006

Abstract

Modulation of chromatin structure and/or modification by Polycomb repressive complexes (PRCs) provides an important means to partition the genome into functionally distinct subdomains and to regulate the activity of the underlying genes. Both the enzymatic activity of PRC2 and its chromatin recruitment, spreading, and eviction are exquisitely regulated via interactions with cofactors and DNA elements (such as unmethylated CpG islands), histones, RNA (nascent mRNA and long noncoding RNA), and R-loops. PRC2-catalyzed histone H3 lysine 27 trimethylation (H3K27me3) is recognized by distinct classes of effectors such as canonical PRC1 and BAH module-containing proteins (notably BAHCC1 in human). These effectors mediate gene silencing by different mechanisms including phase separation-related chromatin compaction and histone deacetylation. We discuss recent advances in understanding the structural architecture of PRC2, the regulation of its activity and chromatin recruitment, and the molecular mechanisms underlying Polycomb-mediated gene silencing. Because PRC deregulation is intimately associated with the development of diseases, a better appreciation of Polycomb-based (epi)genomic regulation will have far-reaching implications in biology and medicine.


Synthesis of d-desthiobiotin-AI-2 as a novel chemical probe for autoinducer-2 quorum sensing receptors

Vanessa Miranda, Inês M Torcato, Karina B Xavier, M Rita Ventura
PMID: 31470199   DOI: 10.1016/j.bioorg.2019.103200

Abstract

In processes regulated by quorum sensing (QS) bacteria respond to the concentration of autoinducers in the environment to engage in group behaviours. Autoinducer-2 (AI-2) is unique as it can foster interspecies communication. Currently, two AI-2 receptors are known, LuxP and LsrB, but bacteria lacking these receptors can also respond to AI-2. In this work, we present an efficient and reproducible synthesis of a novel chemical probe, d-desthiobiotin-AI-2. This probe binds both LuxP and LsrB receptors from different species of bacteria. Thus, this probe is able to bind receptors that recognise the two known biologically active forms of AI-2, presenting the plasticity essential for the identification of novel unknown AI-2 receptors. Moreover, a protocol to pull down receptors bound to d-desthiobiotin-AI-2 with anti-biotin antibodies has also been established. Altogether, this work highlights the potential of conjugating chemical signals to biotinylated derivatives to identify and tag signal receptors involved in quorum sensing or other chemical signalling processes.


Hypermethylation of the death-associated protein kinase CpG island in canine B-cell lymphoid tumors

Masahiko Sato, Hiroyuki Mochizuki, Yuko Goto-Koshino, Aki Fujiwara-Igarashi, Masashi Takahashi, Yasuhito Fujino, Koichi Ohno, Hajime Tsujimoto
PMID: 25193469   DOI: 10.1016/j.vetimm.2014.08.011

Abstract

Death-associated protein kinase (DAPK) is a 160-kD serine/threonine kinase known as a key molecule in interferon-γ (IFN-γ)-induced apoptosis and tumor suppression. Hypermethylation of the CpG island in DAPK inactivates the gene in a variety of human malignancies. This study aimed to detect the inactivation of DAPK in canine lymphoid tumor cells. The sequence of canine DAPK cDNA was obtained from normal dog peripheral blood mononuclear cells after reverse transcription polymerase chain reaction (RT-PCR). By rapid amplification of 5'-cDNA ends, the transcription initiation site of the DAPK gene was identified. The CpG island located upstream of the translation initiation site was identified by using a search algorithm. The methylation status of the CpG island was examined using bisulfite sequence analysis and methylation-specific PCR (MSP). The inactivation of DAPK gene was examined in 3 canine lymphoid tumor cell lines, GL-1 (B-cell leukemia), CLBL-1 (B-cell lymphoma), and CL-1 (T-cell lymphoma). DAPK mRNA expression was measured by real-time RT-PCR. IFN-γ-induced apoptosis was detected by terminal deoxynucleotidyl transferase dUTP nick end labelling (TUNEL) assay. The influence of demethylation was examined with 5-aza-2'-deoxycytidine (5-aza-dC). The methylation status in 14 dogs with various lymphoid tumors was screened by MSP. A 1926-bp CpG island containing 280 CpG repeats was identified upstream of the translation start site of canine DAPK. Bisulfate sequence analysis and MSP revealed hypermethylation of the CpG island in GL-1 cells, but not in CLBL-1 or CL-1 cells. The amount of DAPK mRNA was significantly smaller in GL-1 cells than CLBL-1 and CL-1 cells. IFN-γ-induced apoptosis was detected in CLBL-1 and CL-1 cells but not in GL-1 cells. Treatment with 5-aza-dC significantly increased the amount of DAPK mRNA and IFN-γ-induced apoptosis in GL-1 cells. These results revealed the inactivation of DAPK through methylation of its CpG island in GL-1 cells. MSP showed hypermethylation of the DAPK CpG island in 5 of 8 primary B-cell lymphoma samples, but not in any of the 6 primary T-cell lymphoid tumor samples obtained from canine patients. DAPK was inactivated through hypermethylation of its CpG island in canine B-cell lymphoid tumor cells. This study will lead to the use of canine B-cell lymphoid tumors as an animal model to evaluate the efficacy of demethylating agents.


A cryospectroscopic infrared and Raman study of the CX⋯π halogen bonding motif: complexes of the CF3Cl, CF3Br, and CF3I with ethyne, propyne and 2-butyne

Nick Nagels, Wouter A Herrebout
PMID: 24910010   DOI: 10.1016/j.saa.2014.04.141

Abstract

Experimental information on the C-X⋯π halogen bonding motif was obtained by studying the formation of molecular complexes of CF3Cl, CF3Br and CF3I with ethyne, propyne and 2-butyne in liquid krypton, using FTIR and Raman spectroscopy. For CF3Br, experimental evidence was found for the formation of 1:1 complexes with propyne and 2-butyne only, while for CF3I spectroscopic features confirming the existence of the halogen bonded complexes were observed for ethyne, propyne and 2-butyne. In addition, at higher concentrations of CF3I and 2-butyne, weak absorptions due to a 2:1 complex were also observed. The experimental complexation enthalpies, obtained by using spectra recorded at temperatures between 120 K and 140 K, are -5.9(3) kJ mol(-1) for CF3I.ethyne, -5.6(3) kJ mol(-1) for CF3Br.propyne, -8.1(2) kJ mol(-1) for CF3I.propyne, -7.3(2) kJ mol(-1) for CF3Br.2-butyne, -10.9(2) kJ mol(-1) for CF3I.2-butyne and -20.9(7) kJ mol(-1) for (CF3I)2.2-butyne. The experimental study is supported by theoretical data obtained from ab initio calculations at the MP2/aug-cc-pVDZ(-PP) and MP2/aug-cc-pVTZ(-PP) levels, and Monte Carlo Free Energy Perturbation (MC-FEP) simulations. The experimental and theoretical values on the C-X⋯π halogen-bonding motifs studied are compared with previously reported data for the complexes with ethene and propene and with preliminary results obtained for benzene and toluene.


Dissociative adsorption of 3-chloropropyne on Si(111)-(7 × 7): binding and structure

Yongping Zhang, Zhiqian Chen, Yuhong Man, Peitao Guo
PMID: 23327651   DOI: 10.1021/la304018a

Abstract

To achieve silicon functionalization for the development of hybrid devices, multifunctional molecules may be employed to attach to the silicon surfaces. It is important to get a fundamental understanding about the molecule/silicon interface chemistry and the binding configuration. The surface chemistry of 3-chloropropyne (HC≡C-CH(2)Cl) on the Si(111)-(7 × 7) surface, as a model system for understanding the interaction of the multifunctional molecules with a silicon surface, was studied by X-ray photoelectron spectroscopy (XPS), high-resolution electron energy loss spectroscopy (HREELS), and density functional theory (DFT). The 3-chloropropyne adsorbs molecularly on the silicon surface at 110 K. A chemical reaction clearly occurs such that 3-choloropropyne bonds onto the Si(111)-(7 × 7) surface at room temperature by forming C-Si linkage through the cleavage of C-Cl bond, and preserving the ethyne C≡C triple bond. This functionalized silicon surface may act as an intermediate for the growth of multiple organic layers by further attaching other functional molecules.


Direct transformation of arylpropynes to acrylamides via a three-step tandem reaction

Jun Qiu, Ronghua Zhang
PMID: 24480932   DOI: 10.1039/c3ob42444h

Abstract

A novel and metal-free acrylamides formation between arylpropynes and hydroxylamine hydrochloride through sp(3) C-H and C-C bond cleavage has been achieved with DDQ as an oxidant. The mechanistic study shows that the acrylamides are formed through a three-step tandem sequence, including cross-dehydrogenative-coupling (CDC) reaction, aza-Meyer-Schuster rearrangement and Beckmann rearrangement.


Two-body Coulomb explosion in methylacetylene in intense laser fields: double proton migration and proton/deuteron exchange

Tomoya Okino, Anri Watanabe, Huailiang Xu, Kaoru Yamanouchi
PMID: 22336912   DOI: 10.1039/c2cp23880b

Abstract

Two-body decomposition processes of methylacetylene (CH(3)CCH) and its isotopomer methyl-d(3)-acetylene (CD(3)CCH) in intense laser fields (790 nm, 40 fs, 5.0 × 10(13) W cm(-2)) are investigated by the coincidence momentum imaging (CMI). In methyl-d(3)-acetylene, a total of six decomposition pathways in which one of the C-C bonds is broken and a total of six pathways in which an atomic hydrogen ion (H(+) or D(+)) or a molecular hydrogen ion (H(2)(+), HD(+), D(3)(+), or HD(2)(+)) is ejected are identified. It is revealed from the analysis of the CMI data that the migration of two deuterons as well as the exchange between a proton and a deuteron occurs prior to the two-body decomposition of a doubly charged parent molecule.


Indene formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study

Dorian S N Parker, Fangtong Zhang, Ralf I Kaiser, Vadim V Kislov, Alexander M Mebel
PMID: 21956874   DOI: 10.1002/asia.201100535

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are regarded as key intermediates in the molecular growth process that forms soot from incomplete fossil fuel combustion. Although heavily researched, the reaction mechanisms for PAH formation have only been investigated through bulk experiments; therefore, current models remain conjectural. We report the first observation of a directed synthesis of a PAH under single-collision conditions. By using a crossed-molecular-beam apparatus, phenyl radicals react with C(3)H(4) isomers, methylacetylene and allene, to form indene at collision energies of 45 kJ mol(-1). The reaction dynamics supported by theoretical calculations show that both isomers decay through the same collision complex, are indirect, have long lifetimes, and form indene in high yields. Through the use of deuterium-substituted reactants, we were able to identify the reaction pathway to indene.


Infrared study of the influence of reducible iron(III) metal sites on the adsorption of CO, CO2, propane, propene and propyne in the mesoporous metal-organic framework MIL-100

Hervé Leclerc, Alexandre Vimont, Jean-Claude Lavalley, Marco Daturi, Andrew D Wiersum, Philip L Llwellyn, Patricia Horcajada, Gérard Férey, Christian Serre
PMID: 21597609   DOI: 10.1039/c1cp20502a

Abstract

The present study illustrates the importance of the oxidation state of iron within the mesoporous iron trimesate [{Fe(3)O(H(2)O)(2)F(0.81)(OH)(0.19)}{C(6)H(3)(CO(2))(3)}(2)] denoted MIL-100(Fe) (MIL= Material from Institut Lavoisier) during adsorption of molecules that can interact with the accessible metal sites through π-back donation. Adsorption of CO has been first followed by FTIR spectroscopy to quantify the Lewis acid sites in the dehydrated Fe(III) sample, outgassed at 150 °C, and on the partially reduced Fe(II/III), outgassed at 250 °C. The exposure of MIL-100(Fe) to CO(2), propane, propene and propyne has then been studied by FTIR spectroscopy and microcalorimetry. It appears that π-back donating molecules are strongly adsorbed on reduced iron(II) sites despite the weaker Lewis acidity of cus Fe(2+) sites compared to that of Fe(3+) ones, as shown by pyridine adsorption.


Construction of 1,5-enynes by stereospecific Pd-catalyzed allyl-propargyl cross-couplings

Michael J Ardolino, James P Morken
PMID: 22594398   DOI: 10.1021/ja302329f

Abstract

The palladium-catalyzed cross-coupling of chiral propargyl acetates and allyl boronates delivers chiral 1,5-enynes with excellent levels of chirality transfer and can be applied across a broad range of substrates.


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